
1-(3-Chloro-2-hydroxyphenyl)propan-1-one
描述
1-(3-Chloro-2-hydroxyphenyl)propan-1-one is an organic compound with the molecular formula C9H9ClO2. It is a chlorinated derivative of hydroxyphenylpropanone and is known for its applications in various chemical reactions and research fields. This compound is characterized by the presence of a chloro group and a hydroxy group attached to a phenyl ring, along with a propanone side chain.
作用机制
Target of Action
It is known that similar compounds, such as aldehydes and ketones, can react with hydroxylamine to form oximes or hydrazine to form hydrazones .
Mode of Action
The reaction with oxygen leads to the reversible formation of a hemiketal, while the reaction with nitrogen forms an oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The formation of oximes and hydrazones, as mentioned above, could potentially affect various biochemical pathways, depending on the specific targets of these compounds .
Result of Action
The formation of oximes and hydrazones could potentially lead to various molecular and cellular effects, depending on the specific targets of these compounds .
准备方法
Synthetic Routes and Reaction Conditions: 1-(3-Chloro-2-hydroxyphenyl)propan-1-one can be synthesized through the Fries rearrangement of 2-chlorophenyl acetate with aluminum chloride. This reaction is typically carried out without a solvent at temperatures ranging from 110°C to 180°C, or in tetrachloroethane at 70°C to 80°C .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Fries rearrangement method mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions: 1-(3-Chloro-2-hydroxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products:
Oxidation: Formation of 3-chloro-2-hydroxybenzoic acid.
Reduction: Formation of 1-(3-chloro-2-hydroxyphenyl)propan-1-ol.
Substitution: Formation of 1-(3-aminophenyl)propan-1-one or 1-(3-thiolphenyl)propan-1-one.
科学研究应用
1-(3-Chloro-2-hydroxyphenyl)propan-1-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
相似化合物的比较
1-(3-Chloro-2-hydroxyphenyl)ethan-1-one: Similar structure but with an ethanone side chain instead of propanone.
1-(3-Hydroxyphenyl)propan-1-one: Lacks the chloro group, affecting its reactivity and properties.
1-(3-Chloro-2-methoxyphenyl)propan-1-one: Contains a methoxy group instead of a hydroxy group, altering its chemical behavior.
Uniqueness: 1-(3-Chloro-2-hydroxyphenyl)propan-1-one is unique due to the presence of both chloro and hydroxy groups on the phenyl ring, which provides a distinct combination of reactivity and potential biological activity. This dual functionality allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
属性
IUPAC Name |
1-(3-chloro-2-hydroxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-2-8(11)6-4-3-5-7(10)9(6)12/h3-5,12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFWHBJASTVOFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C(=CC=C1)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70516108 | |
| Record name | 1-(3-Chloro-2-hydroxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70516108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938-67-0 | |
| Record name | 1-(3-Chloro-2-hydroxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70516108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-chloro-2-hydroxyphenyl)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
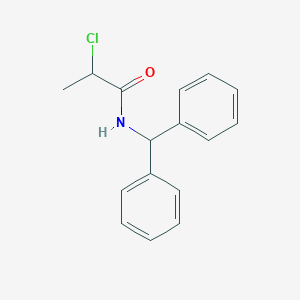
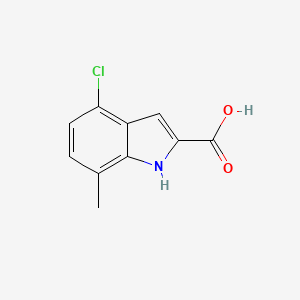
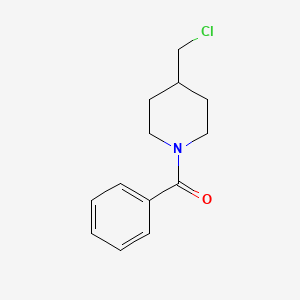
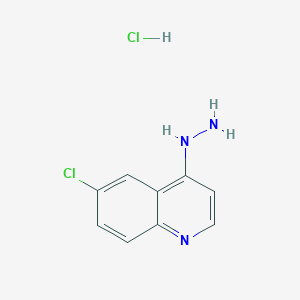
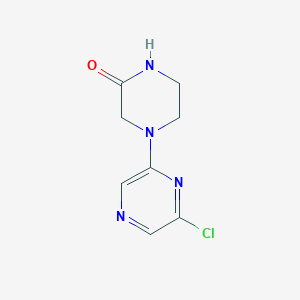
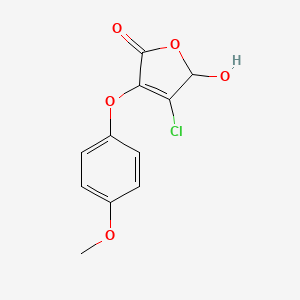
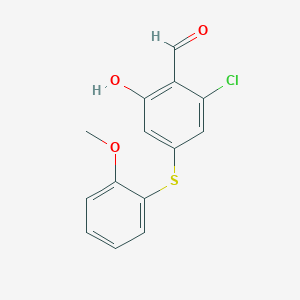
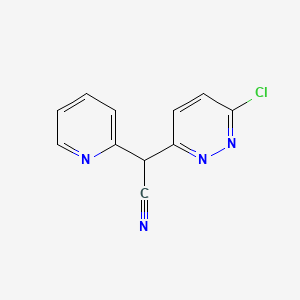

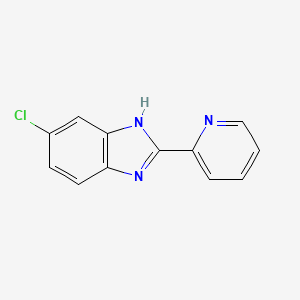
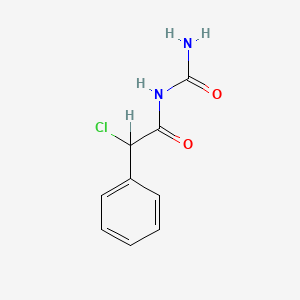
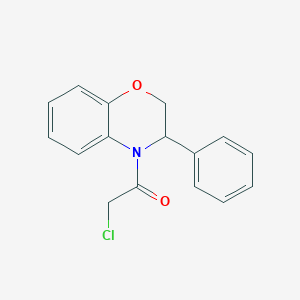
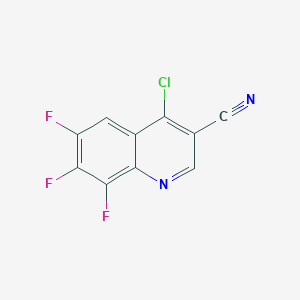
![1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B3024726.png)
